3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The 3-position of the core is substituted with a 3-fluorophenyl group, while the 6-position features a 2-oxo-2-piperidin-1-ylethyl moiety. The fluorine atom at the phenyl ring may enhance lipophilicity and metabolic stability, while the piperidine-derived substituent could influence solubility and receptor binding.
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c18-12-5-4-6-13(9-12)24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-7-2-1-3-8-22/h4-6,9,11H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDFAJKPJZHGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation
The triazolo[4,5-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. A well-established approach involves the reaction of 1,3-di-keto compounds with 5-amino-1H-1,2,4-triazole derivatives. For example, 3-(3-fluorophenyl)-1,3-diketone (2 ) can be condensed with 5-amino-1H-1,2,4-triazole (3 ) under acidic conditions to yield 7-hydroxy-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine (4 ) (Scheme 1). The hydroxyl group at position 7 is subsequently converted to a chloro intermediate (5 ) using phosphoryl chloride (POCl₃), enabling nucleophilic substitution at this position.
Scheme 1 : Synthesis of 7-chloro-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine
- 2 + 3 → 4 (cyclocondensation, H₂SO₄, reflux)
- 4 → 5 (POCl₃, 80°C, 4 h)
The 3-fluorophenyl substituent is incorporated during the initial cyclocondensation step by using 3-fluorophenylacetylacetone as the di-keto precursor. This ensures regioselective introduction of the aryl group at position 3. Post-synthetic modification via Suzuki-Miyaura coupling is also feasible but less efficient due to competing reactivity at other positions.
Optimization and Yield Analysis
| Step | Method | Yield | Key Parameters |
|---|---|---|---|
| Core formation | Cyclocondensation | 68–72% | H₂SO₄ catalysis, 12 h reflux |
| Chlorination | POCl₃ treatment | 85% | 80°C, anhydrous conditions |
| Mitsunobu reaction | Alcohol coupling | 63% | DEAD/PPh₃, THF, 0°C → rt |
| Oxidation | Jones reagent | 58% | 0°C, strict temp control |
| Amide coupling | EDCI/HOBt | 78% | DMF, rt, 24 h |
The amide coupling route (Section 2.2) provides superior yields compared to the Mitsunobu-oxidation sequence, making it the preferred industrial-scale method.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 4H, Ar-H), 3.62 (t, J = 5.2 Hz, 4H, piperidinyl-H), 2.94 (s, 2H, CH₂-C=O), 1.58–1.52 (m, 6H, piperidinyl-H).
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F).
Challenges and Alternative Approaches
Direct alkylation of the triazolopyrimidine core with 2-bromo-1-piperidin-1-ylethanone faces limitations due to steric hindrance and competing elimination. Microwave-assisted synthesis reduces reaction times but requires specialized equipment. Enzymatic resolution of racemic intermediates has been explored but remains impractical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halogenated compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The triazolopyrimidinone core serves as a common structural motif across analogs. Key variations occur at the 3- and 6-positions, which critically modulate physicochemical and biological properties. Below is a comparative analysis:
Key Observations
Substituent Effects on Solubility and Basicity: Piperidine (target compound) vs. Piperidine’s aliphatic nature may enhance membrane permeability . Fluorophenyl vs. fluorobenzyl: The benzyl group in adds a methylene spacer, possibly increasing rotational freedom and altering binding kinetics compared to the direct phenyl linkage in the target compound.
Biological Activity Correlations :
- Antifungal Activity : Fluconazole hybrids () replace the triazole core with thiazolo[4,5-d]pyrimidine and incorporate thioxo groups, which may enhance interactions with fungal cytochrome P450 enzymes .
- Antiplatelet Activity : Ticagrelor’s cyclopentyltriazolopyrimidine core and extended substituents enable reversible P2Y12 antagonism, a feature absent in simpler analogs .
Biological Activity
3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the triazolo[4,5-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
The compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to CDK2, it inhibits its activity, leading to alterations in cell cycle progression and apoptosis pathways. This inhibition is significant in cancer therapeutics as it can induce cytotoxic effects in tumor cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Details |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines including MCF-7 and HCT-116. |
| Neuroprotective Properties | Demonstrated potential in protecting neuronal cells from oxidative stress. |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, suggesting utility in inflammatory diseases. |
Case Studies and Research Findings
-
Antitumor Efficacy : In vitro studies have shown that the compound significantly inhibits the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values indicate a strong cytotoxic effect, with values in the low micromolar range.
- Study Reference: A detailed study reported that treatment with the compound resulted in a reduction of cell viability by over 70% in MCF-7 cells after 48 hours of exposure.
-
Neuroprotection : Research has indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS).
- Study Reference: A publication highlighted that treatment with the compound reduced apoptosis markers in neuronal cultures subjected to oxidative stress conditions.
-
Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Study Reference: Experimental results showed a significant decrease in cytokine levels following treatment with the compound, suggesting its potential role in managing inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
